Cupiennin-1d*
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GFGSLFKFLAKKVAKTVAKQAAKQGAKYVANKHMQ |
Origin of Product |
United States |
Isolation and Molecular Characterization of Cupiennin 1d*
Methodologies for Peptide Isolation from Biological Sources
The isolation of Cupiennin-1d (B1578347) from the venom of Cupiennius salei is a meticulous process that begins with the collection of crude venom. nih.gov This raw biological material is a complex cocktail of salts, free amino acids, proteins, and a diverse array of peptides. conicet.gov.ar To separate the components, researchers employ a multi-step approach involving various chromatographic techniques.
Initial separation is often achieved through gel filtration chromatography, which sorts molecules based on their size. nih.gov This is followed by cation exchange chromatography, a method that separates molecules based on their net positive charge. nih.gov Given that cupiennins are highly basic peptides, this step is particularly effective. nih.gov The final purification of Cupiennin-1d to homogeneity is typically accomplished using reversed-phase high-performance liquid chromatography (RP-HPLC). nih.gov
Throughout this process, analytical techniques such as electrospray ionization-mass spectrometry (ESI-MS) and MALDI-TOF-MS are utilized to determine the molecular mass of the isolated peptides and to guide the purification process. conicet.gov.arresearchgate.net
Primary Sequence Determination and Comparative Analysis within the Cupiennin 1 Family
The primary structure, or amino acid sequence, of Cupiennin-1d was elucidated through a combination of Edman degradation and mass spectrometry. nih.govwikipedia.org Edman degradation sequentially removes amino acids from the N-terminus of the peptide, allowing for their identification. nih.gov Mass spectrometric measurements, particularly through comparative tryptic peptide mapping, were used to confirm and complete the sequence analysis for Cupiennin-1d and its relatives. nih.govwikipedia.org
Cupiennin-1d is a 35-amino acid peptide. nih.govuniprot.org It belongs to the Cupiennin 1 family, which also includes Cupiennin-1a, -1b, and -1c. nih.govwikipedia.org All members of this family share a similar length of 35 residues and a characteristic distribution of amino acids: a more hydrophobic N-terminal region and a C-terminus rich in polar and charged residues. nih.gov This amphipathic nature is a key feature of their structure.
Despite their similarities, the members of the Cupiennin 1 family exhibit variations in their amino acid sequences. These subtle differences, particularly at the N- and C-terminal ends, distinguish the individual peptides. wikipedia.org For instance, a comparison between Cupiennin-1a and Cupiennin-1d reveals specific amino acid substitutions. researchgate.net
| Peptide | Molecular Mass (Da) | Number of Amino Acids |
|---|---|---|
| Cupiennin-1a | 3798.63 | 35 |
| Cupiennin-1b | 3800.25 | 35 |
| Cupiennin-1c | 3769.75 | 35 |
| Cupiennin-1d | 3795.13 | 35 |
Post-Translational Modifications and their Research Implications
A crucial aspect of Cupiennin-1d's molecular identity is the presence of a post-translational modification (PTM). PTMs are chemical alterations to a protein after its synthesis, and they can significantly impact the protein's structure, stability, and function. rapidnovor.comnih.gov
The most significant PTM identified in Cupiennin-1d, and indeed in all members of the Cupiennin 1 family, is C-terminal amidation. nih.govresearchgate.net In this modification, the C-terminal carboxylic acid group of the final amino acid—in this case, glutamic acid—is converted to an amide. nih.govuniprot.org This amidation is indicated by the "-NH2" in the peptide's sequence representation. nih.gov
Advanced Structural Elucidation and Conformational Dynamics of Cupiennin 1d*
Spectroscopic and Diffraction-Based Structural Analyses of Cupiennin-1d (B1578347)
The three-dimensional structure of Cupiennin-1d and its analogs is crucial for their function. Advanced spectroscopic techniques have been pivotal in revealing the conformational details of this peptide in different environments.
Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies
Solution-state NMR spectroscopy has been instrumental in determining the three-dimensional structure of peptides like Cupiennin-1a, a closely related peptide, in membrane-mimicking environments. researchgate.net These studies have revealed that in a solvent mixture of trifluoroethanol and water, which mimics a membrane environment, Cupiennin-1a adopts a distinct helix-hinge-helix structure. researchgate.netresearchgate.net This conformation consists of an amphipathic N-terminal helix and a polar C-terminal helix, separated by a flexible hinge region. researchgate.net This hinge may allow the two helical domains to orient independently for optimal interaction with and insertion into the cell membrane. researchgate.net The hydrophobic N-terminal segment is considered the primary determinant of the peptide's structure and activity. nih.gov
Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment
Circular Dichroism (CD) spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution. jascoinc.comamericanpeptidesociety.org For the Cupiennin family of peptides, CD studies have shown that they have a high propensity to form α-helical structures, particularly in the presence of membrane-mimicking environments such as trifluoroethanol (TFE) or lipid vesicles. nih.govresearchgate.netcore.ac.uk In aqueous buffer solutions, these peptides are largely unstructured or in a random coil conformation. researchgate.net However, upon interaction with negatively charged vesicles, such as those made of 1-palmitoyl-2-oleoyl phosphatidyl-DL-glycerol (POPG), peptides like Cupiennin-1d* show a significant increase in helicity. core.ac.uk This induced folding into an α-helix is a critical step for its biological activity. researchgate.net
| Peptide | Environment | Predominant Secondary Structure | Helicity (%) |
| Cupiennin-1d | Buffer (pH 7.2) | Random Coil | Low |
| Cupiennin-1d | POPG vesicles | α-helix | ~71% |
| Cupiennin-1a | Buffer (pH 7.2) | Random Coil | Low |
| Cupiennin-1a | POPG vesicles | α-helix | High |
This table summarizes the secondary structure of Cupiennin-1d and the closely related Cupiennin-1a in different environments as determined by CD spectroscopy. The data highlights the transition from a disordered state in buffer to a highly helical conformation in the presence of negatively charged lipid vesicles. core.ac.uk*
Computational Modeling and Molecular Dynamics Simulations of Cupiennin-1d
Computational approaches provide a dynamic view of peptide structure and behavior, complementing the static pictures offered by some experimental techniques.
Exploration of Conformational Ensembles and Flexibility
Molecular dynamics (MD) simulations are used to explore the range of possible conformations (conformational ensemble) that a peptide can adopt. mdpi.commit.edu For Cupiennin-1a, simulations have shown that the peptide is highly flexible, especially at higher pH levels where it can adopt a variety of structures, including helix-hinge-helix and disordered conformations. acs.orgresearchgate.net The flexibility, particularly in the hinge region, is thought to be functionally important, allowing the peptide to adapt its shape to effectively interact with and disrupt different types of cell membranes. researchgate.net
pH-Dependent Conformational Transitions and Functional States
The activity of Cupiennin peptides is influenced by the pH of their environment. acs.orgnih.gov MD simulations of Cupiennin-1a at different pH values have revealed significant conformational changes. At a low pH of 3, the peptide is highly structured with a strong tendency to form α-helices. acs.orgresearchgate.netnih.gov This helical conformation is considered the active state, as the positive charges on the lysine (B10760008) residues are crucial for recognizing and binding to negatively charged membranes. acs.org In contrast, at a high pH of 11, the peptide is more disordered and flexible, representing a less active or inactive state. acs.orgresearchgate.netnih.gov These pH-dependent transitions highlight the importance of electrostatic interactions in stabilizing the active conformation of the peptide. acs.org
Structural Basis for Membrane Interactions and Insertion Mechanisms
The primary mode of action for Cupiennin-1d is the disruption of cell membranes. nih.gov The structural features of the peptide are directly linked to its ability to interact with and insert into lipid bilayers. The amphipathic nature of the N-terminal α-helix, with its distinct hydrophobic and charged faces, is critical for this process. nih.gov
The initial interaction is driven by electrostatic forces, where the positively charged lysine residues of the peptide are attracted to the negatively charged components of bacterial or other target cell membranes. nih.govcore.ac.ukacs.org This is followed by the insertion of the hydrophobic N-terminal helix into the lipid bilayer. researchgate.net The polar C-terminus is thought to modulate this interaction by influencing the peptide's accumulation at the cell surface. nih.govcore.ac.uk One proposed mechanism for membrane disruption is the formation of toroidal pores, where the peptide and lipid molecules together form the pore lining. researchgate.net This action ultimately leads to cell lysis and death.
Molecular Mechanisms of Biological Activity of Cupiennin 1d*
Cytolytic Action on Cellular Membranes
The primary mechanism behind the biological activity of Cupiennin-1d (B1578347) is its destructive action on the membranes of both prokaryotic and eukaryotic cells. nih.gov This cytolytic capability is a direct consequence of its amphipathic nature and molecular structure.
The structure-activity relationship of Cupiennin-1d has been investigated through the synthesis of truncated analogs. These studies have revealed that the hydrophobic N-terminal segment of the peptide contains the primary determinants for its structure and lytic activity. nih.gov In contrast, the polar C-terminus plays a crucial modulatory role, influencing the peptide's accumulation at the cell surface through electrostatic interactions. nih.gov The immediate onset of its biological effects strongly suggests a mechanism based on membrane destruction. nih.gov
Upon interaction with a target cell, Cupiennin-1d induces membrane permeabilization, leading to the loss of cellular integrity and eventual lysis. While the precise pore structure formed by Cupiennin-1d has not been visualized directly, its mechanism is understood through models developed for similar antimicrobial peptides, particularly the closely related Cupiennin-1a.
Studies on Cupiennin-1a suggest that it permeabilizes membranes through the formation of toroidal pores . nih.gov In this model, the peptides insert into the lipid bilayer, inducing the lipid monolayers to bend continuously from the outer leaflet to the inner leaflet, creating a water-filled channel lined by both the peptides and the lipid head groups. This action disrupts the membrane's barrier function, leading to the dissipation of vital ion gradients and the unregulated passage of molecules, ultimately causing cell death. nih.gov The amphipathic helix in the N-terminal region of the peptide is thought to insert into the acyl region of the phospholipid bilayer, driving this pore formation. nih.govacs.org This process is facilitated by a flexible hinge region in the peptide's structure, which allows the N-terminal and C-terminal domains to act semi-independently. nih.govacs.org
The initial step in the cytolytic action of Cupiennin-1d is its accumulation at the target cell membrane, a process governed by electrostatic forces. The highly cationic nature of the peptide, with its +8 charge, facilitates a strong attraction to the negatively charged components often found on the surfaces of microbial and other target cells. nih.govnih.gov
The polar C-terminus of Cupiennin-1d is instrumental in this initial binding. nih.govnih.gov It interacts with negatively charged membrane surfaces, such as those rich in anionic phospholipids (B1166683) or other negatively charged molecules like sialic acids on erythrocytes. nih.govresearchgate.net This electrostatic attraction concentrates the peptide at the cell surface, which is a prerequisite for subsequent membrane insertion and permeabilization. nih.govacs.org Once localized, the hydrophobic N-terminus penetrates the lipid bilayer, leading to the disruptive pore formation. nih.govnih.gov This two-step process, involving initial electrostatic binding followed by hydrophobic insertion, is a hallmark of many cationic antimicrobial peptides.
Antimicrobial Modalities
Cupiennin-1d exhibits potent, broad-spectrum antimicrobial activity, inhibiting the growth of a variety of bacteria at submicromolar concentrations. nih.gov This activity stems directly from its membrane-destroying mechanism of action. nih.govresearchgate.net
The antimicrobial action of Cupiennin-1d is characterized by the rapid disruption of the bacterial cell envelope. Unlike antibiotics that target specific metabolic pathways, Cupiennin-1d acts physically on the cell membrane. nih.govuniprot.org The initial electrostatic attraction between the cationic peptide and the negatively charged components of the bacterial cell wall (like teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria) facilitates its transit to the cytoplasmic membrane.
Upon reaching the plasma membrane, the peptide inserts and forms pores, as described in the cytolytic action model. nih.gov This leads to a catastrophic loss of membrane integrity, causing leakage of cytoplasmic contents, depolarization of the membrane potential, and ultimately, bacterial cell death. uniprot.org This direct, physical mode of action is considered a key advantage, as it is less likely to induce microbial resistance compared to traditional antibiotics.
Cupiennin-1d demonstrates efficacy against both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum capabilities. nih.govresearchgate.net Its ability to act on these distinct bacterial types underscores the universal nature of its target—the cellular membrane. Research and database entries have documented its activity against several medically relevant bacterial species. uniprot.org
Table 1: Documented Antimicrobial Spectrum of Cupiennin-1d *
| Bacterial Species | Gram Staining | Reference |
|---|---|---|
| Bacillus subtilis | Gram-Positive | uniprot.org |
| Enterococcus faecalis | Gram-Positive | uniprot.org |
| Staphylococcus aureus | Gram-Positive | uniprot.org |
| Escherichia coli | Gram-Negative | uniprot.org |
The minimal inhibitory concentrations (MICs) for Cupiennin-1d and its synthetic counterpart, Cupiennin-1d*, are in the submicromolar range, indicating high potency. nih.govresearchgate.net
Insecticidal Pathways and Invertebrate Biological Systems
In addition to its antimicrobial properties, Cupiennin-1d possesses pronounced insecticidal activity. nih.govnih.gov This is consistent with its origin as a component of spider venom, a substance evolved primarily for subduing prey and defense against predators.
Neuromuscular Junction Effects in Model Organisms
Cupiennin-1d, a peptide from the venom of the spider Cupiennius salei, demonstrates significant neurotoxic and insecticidal properties, with Drosophila melanogaster (the common fruit fly) serving as a key model organism for studying its effects. nih.govnih.gov The biological actions of cupiennins, including cupiennin-1d, suggest a primary mechanism involving the disruption of cell membranes in both prokaryotic and eukaryotic cells. nih.gov This membrane-destroying mode of action is a crucial factor in its observed toxicity. nih.govresearchgate.net
The insecticidal activity of cupiennin-1d and its analogs is well-documented. nih.govnih.gov Studies have shown that the hydrophobic N-terminal segment of the peptide is the principal determinant of its biological activity, including its effects on insects. nih.gov The neurotoxic effects are believed to be independent of the C-terminus of the peptide. researchgate.net Research on various cupiennins has established their lethal efficacy in Drosophila melanogaster, providing quantitative measures of their toxicity. For instance, variants of the cupiennin 1 family, which includes cupiennin-1d, exhibit high toxicity with low LD₅₀ concentrations. nih.gov
While the direct structural and functional changes at the neuromuscular junction are not extensively detailed in the available literature, the potent neurotoxic and cytolytic activities of cupiennin-1d strongly imply a disruptive impact on synaptic transmission. researchgate.netresearchgate.net The general membrane-destroying capability would likely compromise the integrity of both presynaptic and postsynaptic membranes at the neuromuscular junction, leading to paralysis and death in organisms like Drosophila melanogaster. nih.govnih.gov The Drosophila neuromuscular junction is a well-established model for investigating synaptic pathologies and the effects of neurotoxic compounds. nih.gov
**Insecticidal Activity of Selected Cupiennins in *Drosophila melanogaster***
| Peptide | LD₅₀ (pmol/mg fly) | Reference |
|---|---|---|
| Cupiennin 1 family variants | 4.7 - 6.4 | nih.gov |
| Cu 3a, d | 12.4 - 38.5 | nih.gov |
| Cu 4a | 12.4 - 38.5 | nih.gov |
| Cu 6a, b, d | 23.2 - 78.0 | nih.gov |
| Cu 7b | >100 | nih.gov |
| Cu 8 | >100 | nih.gov |
| CsTx-16a1b1 | ~10-fold less toxic than Cu 1 family | nih.gov |
| CsTx-16c1d1 | ~10-fold less toxic than Cu 1 family | nih.gov |
Modulation of Enzymatic Activity and Signaling Pathways
Inhibition of Neuronal Nitric Oxide Synthase (nNOS)
Research has revealed that peptides from the cupiennin family can modulate significant enzymatic pathways. Specifically, cupiennin-1a, a closely related peptide to cupiennin-1d, has been shown to inhibit the activity of neuronal nitric oxide synthase (nNOS). nih.govresearchgate.net This enzyme is responsible for the production of nitric oxide (NO), a critical signaling molecule in the nervous system. nih.gov
The inhibition of nNOS by cupiennin-1a occurs at a micromolar concentration, with an IC₅₀ of 1.3 ± 0.3 µM. nih.gov This finding was the first to identify a spider venom component as an inhibitor of nNOS. nih.gov Given the high degree of structural and functional similarity between cupiennin-1a and cupiennin-1d, it is plausible that cupiennin-1d exerts a similar inhibitory effect on nNOS. nih.govresearchgate.net Such inhibition would significantly disrupt the numerous physiological processes that rely on NO as a neurotransmitter and signaling molecule. researchgate.net
Role of Calcium-Calmodulin Complexation in Enzyme Regulation
The mechanism by which cupiennin-1a inhibits nNOS involves its interaction with the regulatory protein calmodulin. nih.gov Calmodulin is a calcium-binding protein that is essential for the activation of nNOS. nih.govyoutube.com Upon binding with calcium ions, calmodulin undergoes a conformational change that allows it to bind to and activate target enzymes like nNOS. youtube.com
Studies using nuclear magnetic resonance (NMR) have demonstrated that cupiennin-1a forms a stable 1:1 complex with calcium-bound calmodulin (calcium-calmodulin). nih.gov This complexation effectively sequesters calmodulin, preventing it from activating nNOS and thereby inhibiting the production of nitric oxide. nih.gov This interaction highlights a sophisticated modulatory role for cupiennins, extending beyond simple membrane disruption to the specific regulation of key intracellular signaling pathways. nih.govresearchgate.net The binding of cupiennin to the calcium-calmodulin complex represents a significant mechanism for regulating enzymatic activity. nih.gov
Structure Activity Relationships Sar of Cupiennin 1d* and Its Analogs
Impact of N-terminal Hydrophobicity on Biological Activity
The hydrophobic N-terminal segment of Cupiennin-1d (B1578347) is the principal determinant of its biological activity and structure. core.ac.uknih.gov This region, which in the related Cupiennin-1a features three aromatic phenylalanine residues, is crucial for the peptide's ability to disrupt cell membranes. scispace.com Studies involving truncated analogs of Cupiennin-1d* have demonstrated that the removal of the N-terminal hydrophobic pentapeptide results in a significant loss of antibacterial activity, underscoring its critical role. core.ac.uk
The importance of this hydrophobic domain extends to other biological effects, including hemolytic and insecticidal activities. core.ac.uk For instance, substitutions of two aromatic residues (F2 and F6) at the N-terminus of the closely related Cupiennin-1a were found to diminish both its hemolytic and insecticidal potency. scispace.com This correlation between N-terminal hydrophobicity and cytolytic effects suggests that this domain is essential for the peptide's insertion into the hydrophobic core of target cell membranes, a key step in its membrane-disrupting mechanism. core.ac.ukscispace.com The N-terminal part of the peptide chain is considered highly hydrophobic, and its deep penetration into the membrane interior is a crucial factor for the effective permeabilization of cell membranes. core.ac.uk
Role of C-terminal Polarity and Charge in Modulating Membrane Interactions
While the N-terminus is the primary driver of lytic activity, the polar, positively charged C-terminus plays a crucial modulatory role. core.ac.uknih.gov The primary function of the C-terminal region is to facilitate the accumulation of the peptide on the surface of target cells through electrostatic interactions with negatively charged membrane components. core.ac.uknih.gov Under physiological conditions, cupiennins carry a net positive charge of +8, and their C-terminal glutamic acid is amidated, which is important for their function. nih.govresearchgate.net
Biosynthesis and Post Translational Modification Pathways of Cupiennin 1d*
Transcriptomic Analysis of Venom Gland Gene Expression
Comprehensive transcriptomic analysis of the Cupiennius salei venom gland, utilizing both 454-sequencing and Illumina technologies, has provided significant insights into the genetic foundation of venom composition. nih.govnih.gov This research revealed that linear peptides (LPs), including the cupiennin family, are a dominant component of the venom. Strikingly, transcripts for LPs account for 24% of all annotated contigs, a considerably higher expression level than that of disulfide-containing neurotoxins, which make up 15%. nih.gov
The analysis identified four distinct transcript families that are responsible for producing a vast array of 179 different mature linear peptides. nih.govnih.gov These transcripts encode large, complex precursor structures. The Cupiennin-1 family, which includes Cupiennin-1d (B1578347), is among the nine different peptide families identified through this transcriptomic approach. nih.gov All known members of the Cupiennin-1 family (Cu 1a, 1b, 1c, 1d) were successfully identified in the transcriptome, alongside several new members (Cu 1e through 1r). nih.gov This high level of transcript expression underscores the functional importance of these peptides in the envenomation process. unito.it
| Toxin Type | Percentage of Annotated Contigs | Reference |
|---|---|---|
| Linear Peptides (e.g., Cupiennins) | 24% | nih.gov |
| Disulfide-containing Neurotoxins | 15% | nih.gov |
Precursor Peptide Processing and Maturation
The translation of venom gland transcripts results in the synthesis of large prepropeptides with a complex, multi-component structure. These precursors are the raw material that undergoes significant processing to yield the mature, active Cupiennin-1d peptide. The precursor structure begins with a signal peptide, which directs the nascent protein for secretion. This is followed by an anionic propeptide region. nih.govnih.gov
The core of the precursor consists of multiple copies of cationic linear peptides, such as Cupiennin-1d, which are arranged in tandem. These active peptide sequences are separated from one another by specific anionic linker peptides. nih.govnih.gov The maturation process involves the enzymatic cleavage and excision of these linkers to release the individual cationic peptides. This processing mechanism is highly efficient, allowing for the production of a large quantity and diversity of peptides from a single transcript. unito.itfrontiersin.org
A key post-translational modification for Cupiennin-1d and other members of its family is C-terminal amidation. The genetic transcripts for these peptides include a C-terminal Glycine residue. nih.gov This glycine serves as a substrate for an amidation reaction, a common modification in bioactive peptides that often enhances their stability and activity.
| Component | Description | Function | Reference |
|---|---|---|---|
| Signal Peptide | N-terminal sequence | Directs the precursor for secretion | frontiersin.org |
| Anionic Propeptide | Region following the signal peptide | May assist in proper folding or prevent premature activity | nih.gov |
| Cationic Linear Peptides | Multiple copies of active peptides (e.g., Cupiennin-1d) | The final, biologically active components of the venom | nih.gov |
| Anionic Linkers | Sequences separating the cationic linear peptides | Spacers that are excised during maturation | nih.govfrontiersin.org |
Diversity of Linear Peptides from Venom Gland Transcripts
The strategy of encoding multiple peptides within a single complex precursor is a powerful evolutionary innovation for generating venom diversity. unito.it The four primary transcript families identified in C. salei give rise to an impressive 179 different linear peptides, which are categorized into nine distinct families and four hypothetical families. nih.gov
The Cupiennin-1 family, which includes Cupiennin-1d, consists of peptides that are typically 36 amino acid residues long (including the glycine for amidation). nih.gov They are characterized as highly cationic, with isoelectric points (pIs) ranging from 9.78 to 10.54, and molecular masses between 3717 and 3931 Da. nih.gov This high positive charge is crucial for their cytolytic activity. While members of the Cupiennin-1 family are closely related, variations in their amino acid sequences lead to a spectrum of functional activities. This diversity, generated from a limited number of genes, provides the spider with a versatile chemical arsenal, likely optimized for a range of prey and defensive purposes. nih.gov
Comparative Analysis of Cupiennin 1d* Within the Cupiennin Family and Other Bioactive Peptides
Sequence Homology and Functional Similarities with Other Cupiennin Isoforms
Cupiennin-1d (B1578347) belongs to the cupiennin 1 family of peptides, which are isolated from the venom of the wandering spider Cupiennius salei. wikipedia.org This family consists of at least four members: cupiennin 1a, 1b, 1c, and 1d. wikipedia.org All cupiennins in this family are composed of 35 amino acid residues and share a characteristic chemical structure, being cationic α-helical peptides. wikipedia.org A distinguishing feature of the cupiennin 1 family is the absence of cysteine residues. wikipedia.org
The amino acid sequences of cupiennin 1b, 1c, and 1d were determined through a combination of sequence analysis and mass spectrometric measurements of comparative tryptic peptide mapping. wikipedia.org While they are made up of similar amino acids, variations exist, particularly at the N- and C-terminal ends. wikipedia.org A conserved sequence pattern is observed in the hydrophobic N-terminal region, characterized by six repeats of four amino acids. wikipedia.org In this pattern, position 1 is consistently lysine (B10760008), position 2 is variable, position 3 is always a hydrophobic amino acid or glycine, and position 4 is either alanine (B10760859) or valine. wikipedia.org
Functionally, all members of the cupiennin 1 family, including cupiennin-1d, exhibit high antibacterial activity against both Gram-positive and Gram-negative bacteria. wikipedia.org They also demonstrate cytolytic activity against human erythrocytes and possess antiprotozoal activity. wikipedia.org Their insecticidal properties, however, are not as potent as other peptides found in the same venom, such as CSTX-1. wikipedia.org The biological activities of these peptides are modulated by their N-terminus. wikipedia.org
The cupiennin family is further divided into two main groups based on the absence or presence of proline. wikipedia.org The cupiennin 1 family lacks proline, whereas the cupiennin 2 family is characterized by the presence of at least one proline residue. wikipedia.org
Table 1: Comparison of Cupiennin 1 Isoforms
| Feature | Cupiennin 1a | Cupiennin 1b | Cupiennin 1c | Cupiennin 1d |
|---|---|---|---|---|
| Amino Acid Sequence | GFGALFKFLAKKVAKTVAKQAAKQGAKYVVNKQME-NH2 nih.gov | GFGSLFKFLAKKVAKTVAKQAAKQGAKYIANKQME bicnirrh.res.in | GFGSLFKFLAKKVAKTVAKQAAKQGAKYIANKQTE bicnirrh.res.in | GFGSLFKFLAKKVAKTVAKQAAKQGAKYVANKHME bicnirrh.res.in |
| Molecular Mass (Da) | 3798.63 wikipedia.org | 3800.25 wikipedia.org | 3769.75 wikipedia.org | 3795.13 wikipedia.org |
| Relative Abundance | Most abundant wikipedia.org | Less abundant wikipedia.org | Extremely low concentration wikipedia.org | Extremely low concentration wikipedia.org |
| C-terminal Amidation | Yes nih.gov | Yes | Yes | Yes |
Comparison with Other Scorpion and Spider Antimicrobial Peptides (AMPs)
Cupiennin-1d, like other spider and scorpion antimicrobial peptides (AMPs), is a cationic and amphipathic molecule with cytolytic properties. researchgate.net These peptides generally possess a secondary structure that is predominantly α-helical and act by inserting into the lipid cell membranes of both prokaryotic and eukaryotic cells, leading to pore formation and membrane depolarization. researchgate.net
Spider venoms, in particular, are a rich source of AMPs. Besides the cupiennins from Cupiennius salei, other examples include lycotoxins from the wolf spider Lycosa carolinensis, oxyopinins from the lynx spider Oxyopes kitabensis, and latarcins from the spider Lachesana tarabaevi. researchgate.netsfasu.edu These peptides, much like cupiennin-1d, are often characterized by their α-helical structure and their ability to disrupt cell membranes. sfasu.edu For instance, cupiennin 1a and latarcin 2a both feature a non-specific hinge within their α-helical structure that is believed to be important for their mode of action. sfasu.edu
A key structural feature shared by many of these spider AMPs, including the cupiennins, is the presence of a hydrophobic N-terminal region and a more polar, charged C-terminal region. nih.govresearchgate.net This amphipathic nature is crucial for their interaction with and disruption of cell membranes. mdpi.com The hydrophobic N-terminal segment of cupiennin-1d, for example, contains the primary determinants of its structure and activity. core.ac.uk
In the broader context of arthropod venoms, AMPs are not unique to spiders. They are also found in the venoms of scorpions, ants, bees, and wasps. mdpi.com Scorpion venoms, for instance, contain small, cysteine-rich peptides with antimicrobial and cytotoxic properties. arakmu.ac.ir Hadrurin from the scorpion Hadrurus aztecus and scorpine from Pandinus imperator are well-characterized examples. arakmu.ac.iracs.org While some scorpion AMPs are α-helical like the cupiennins, others, such as the defensins, have a different structure characterized by a cysteine-stabilized α-helix and β-sheet (CSαβ) motif. researchgate.net This structural diversity reflects the varied evolutionary paths these molecules have taken to achieve a similar antimicrobial function.
Functionally, the role of AMPs in venom is thought to be multifaceted. Beyond direct antimicrobial action, which may protect the venom gland from infection, they can also act synergistically with neurotoxins to enhance their paralytic and lethal effects. mdpi.comnih.gov This has been observed with cupiennins in C. salei venom, where they are believed to facilitate the access of neurotoxins to their targets. mdpi.com
Table 2: Comparison of Cupiennin-1d with Other Arachnid Antimicrobial Peptides
| Peptide | Source Organism | Family/Class | Key Structural Feature | Primary Mode of Action |
|---|---|---|---|---|
| Cupiennin-1d | Cupiennius salei (Spider) wikipedia.org | Cupiennin wikipedia.org | Cationic, α-helical, no cysteine wikipedia.org | Membrane disruption nih.gov |
| Lycotoxin I | Lycosa carolinensis (Spider) researchgate.net | Lycotoxin researchgate.net | Cationic, α-helical researchgate.net | Pore formation |
| Oxyopinin 1 | Oxyopes kitabensis (Spider) researchgate.net | Oxyopinin researchgate.net | Large, amphipathic, α-helical researchgate.net | Cytolytic |
| Latarcin 2a | Lachesana tarabaevi (Spider) sfasu.edu | Latarcin sfasu.edu | α-helical with a hinge region sfasu.edu | Membrane disruption |
| Hadrurin | Hadrurus aztecus (Scorpion) arakmu.ac.ir | Scorpion AMP | Cationic, α-helical | Antimicrobial |
| Scorpine | Pandinus imperator (Scorpion) acs.org | Scorpion AMP | CSαβ motif | Antimicrobial, anti-malarial |
Evolutionary and Phylogenetic Context of Cupiennin-1d
The presence of antimicrobial peptides like cupiennin-1d in spider venom is a result of evolutionary processes that have shaped the composition and function of these complex secretions. Venom genes in spiders are thought to have evolved through sequential duplication, leading to a diverse array of peptides with specialized functions. acs.org The cupiennin 1 family itself, with its highly similar isoforms, is likely the product of such gene duplication events. mdpi.com
The evolution of spider venom peptides is considered a significant mechanism for the development of novel functions. For instance, the neurotoxin CsTx-1 from C. salei possesses a C-terminal tail that exhibits membranolytic activity, similar to that of cupiennins. nih.gov This dual functionality within a single peptide suggests an evolutionary link and a potential pathway for the emergence of cytolytic peptides from neurotoxic precursors. nih.gov
Phylogenetically, spiders and scorpions represent ancient lineages of venomous arthropods. The antimicrobial peptides found in their venoms, while sometimes differing in structure, demonstrate a convergent evolutionary strategy for combating microbes and enhancing venom efficacy. The structural similarity between some spider toxins and a class of AMPs called defensins, which are widespread in invertebrates, further points to a deep evolutionary history and the recruitment of immune-related molecules into the venom arsenal. researchgate.net
The functional role of cupiennins and other AMPs in venom is likely a key driver of their evolution. In addition to providing a defense against microbial infection of the venom gland, their synergistic interactions with neurotoxins highlight their importance in prey incapacitation. mdpi.comnih.gov This dual role would create a strong selective pressure for the maintenance and diversification of these peptides within the venom. The evolution of different isoforms, such as those in the cupiennin 1 family, may represent an adaptation to a wide range of prey or microbial threats. mdpi.com
Methodological Approaches in Cupiennin 1d* Research
Chromatographic Techniques for Peptide Purification
The initial and critical step in studying Cupiennin-1d (B1578347)* is its isolation and purification from the complex mixture of spider venom. Chromatographic techniques are fundamental to this process, separating the peptide from other venom components based on its physicochemical properties.
High-performance liquid chromatography (HPLC) is a central technique used in the purification of cupiennins. researchgate.net Specifically, reversed-phase HPLC (RP-HPLC) is frequently employed, which separates molecules based on their hydrophobicity. researchgate.net Researchers have utilized a sequence of different RP-HPLC columns, such as C4, C8, and C18, to achieve high purity. ingentaconnect.com This multi-step approach ensures that Cupiennin-1d* is effectively isolated from other venom peptides and proteins. ingentaconnect.com Gel filtration chromatography has also been used as an initial separation step to fractionate venom components by size before further purification by HPLC. researchgate.net
Mass Spectrometry for Molecular Characterization
Once purified, the precise molecular identity of Cupiennin-1d* is determined using mass spectrometry. This powerful analytical technique measures the mass-to-charge ratio of ions, allowing for highly accurate molecular weight determination and sequence analysis.
Electrospray ionization mass spectrometry (ESI-MS) has been a key tool in the characterization of the cupiennin family of peptides, including Cupiennin-1d. ingentaconnect.comnih.gov ESI-MS analysis of a synthesized version of Cupiennin-1d (referred to as cupiennin 1d*) confirmed its molecular mass to be approximately 3794.65 Da. core.ac.uk In conjunction with Edman degradation for N-terminal sequencing, mass spectrometric measurements of tryptic peptide maps have been used to determine the full amino acid sequences of the naturally occurring cupiennins. nih.govwikipedia.org Tandem mass spectrometry (MS/MS) further aids in sequencing by fragmenting the peptide and analyzing the resulting smaller pieces. dntb.gov.ua
Biological Activity Assays for Mechanistic Investigations
To understand the function of Cupiennin-1d*, a variety of biological activity assays are conducted. These assays are designed to quantify its effects on different cell types and to elucidate the mechanisms underlying its potent cytotoxic activities.
The antimicrobial properties of Cupiennin-1d* are typically assessed using minimal inhibitory concentration (MIC) assays. researchgate.netnih.gov These tests determine the lowest concentration of the peptide required to inhibit the visible growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov For instance, cupiennins have shown inhibitory effects in the submicromolar range against bacteria. nih.gov
The hemolytic activity of Cupiennin-1d*, its ability to lyse red blood cells, is another important measure of its cytolytic potential. nih.gov This is often quantified and compared to a standard hemolytic agent like melittin. nih.gov Studies have shown that the lytic effect of cupiennins on human red blood cells is significantly lower than that of melittin. nih.gov
Furthermore, the insecticidal effects of Cupiennin-1d* have been evaluated using organisms like Drosophila melanogaster. core.ac.uknih.gov These assays help to understand the peptide's role in the spider's venom as a defense or predatory tool. The collective results from these biological assays indicate that Cupiennin-1d* likely acts by disrupting cell membranes. nih.gov
Advanced Biophysical Techniques for Structural and Interaction Studies
Investigating the three-dimensional structure of Cupiennin-1d* and how it interacts with cell membranes is crucial for a complete understanding of its function. Advanced biophysical techniques provide detailed insights into these aspects.
Circular dichroism (CD) spectroscopy is a primary method used to study the secondary structure of peptides like Cupiennin-1d*. nih.govnih.gov CD studies have revealed that cupiennins have a high potential to form α-helical structures, a common feature of many membrane-active peptides. nih.govcore.ac.uk These studies have also shown that the helicity of the peptide can be influenced by its environment, such as the presence of membrane-mimicking solvents like trifluoroethanol (TFE) or lipid vesicles. researchgate.netcore.ac.uk
The interaction of Cupiennin-1d* with model membranes, such as small unilamellar vesicles (SUVs), is also investigated to understand how it binds to and disrupts cell membranes. core.ac.uk These studies have indicated that the hydrophobic N-terminal region of the peptide is a major determinant of its structure and activity, while the polar C-terminus helps modulate its interaction with negatively charged cell surfaces through electrostatic forces. nih.gov
Computational and In Silico Approaches for Predictive Modeling
In recent years, computational and in silico methods have become increasingly important in peptide research, offering predictive models of structure, function, and interaction. These approaches complement experimental data and can guide further laboratory investigations.
Molecular modeling and simulations, such as Hamiltonian replica-exchange molecular dynamics (HREMD), have been used to explore the conformational landscape of related peptides like Cupiennin-1a. researchgate.netacs.org These simulations can predict how the peptide's structure changes in different environments, such as at varying pH levels, and how it interacts with model membranes. acs.org For example, simulations have highlighted the importance of charged residues in the peptide's ability to recognize and bind to charged membrane surfaces. acs.org
Sequence analysis and the calculation of physicochemical properties like hydrophobicity and hydrophobic moment, using tools like the Eisenberg consensus scale, are also employed. core.ac.uk These computational analyses help to correlate the peptide's sequence and structural features with its observed biological activities. core.ac.uk Such predictive modeling can aid in the design of new peptide analogs with enhanced or modified activities.
Perspectives on Research Applications of Cupiennin 1d* As a Molecular Probe and Lead Compound
Utility in Membrane Biology and Ion Channel Research
The interaction of Cupiennin-1d (B1578347)* with cellular membranes is a cornerstone of its biological function and a primary area of its research utility. Its well-defined amphipathic and cationic nature makes it an effective molecular probe for investigating the biophysics of lipid bilayers and the function of ion channels.
The lytic activity of Cupiennin-1d* is intrinsically linked to its ability to disrupt membrane integrity. nih.gov This process is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of cell membranes, such as the phosphate (B84403) groups of phospholipids (B1166683). core.ac.uk Molecular dynamics simulations and biophysical studies on the closely related Cupiennin-1a have shown that the peptide's lysine (B10760008) residues are crucial for recognizing and binding to the membrane surface. acs.org This interaction induces a conformational change in the peptide, promoting the formation of an α-helical structure which is essential for its membrane-perturbing activity. researchgate.net
The distinct roles of the N- and C-terminal regions of Cupiennin-1d* further enhance its utility as a molecular probe. The hydrophobic N-terminus is the primary driver of its insertion into the membrane's hydrophobic core, leading to permeabilization. core.ac.uknih.gov In contrast, the polar C-terminus modulates the initial binding to the cell surface through electrostatic interactions. nih.gov By studying synthetic analogs of Cupiennin-1d* with truncations or modifications in these regions, researchers can dissect the different stages of peptide-membrane interaction, from surface recognition to insertion and pore formation. This makes Cupiennin-1d* and its derivatives valuable tools for exploring the fundamental principles of how proteins interact with and disrupt lipid bilayers.
Furthermore, the ability of cupiennins to form pores or channels in membranes provides a model system for studying ion channel dynamics. While not a specific ion channel blocker, Cupiennin-1d* induces non-selective ion permeability, which can be measured to understand the physical and chemical principles of ion translocation across a lipid bilayer. google.com Studies have demonstrated that cupiennins can cause a rapid paralysis in insects, an effect that is enhanced by the presence of other neurotoxins in the venom that target specific ion channels. nih.gov This suggests that the membrane-disrupting action of Cupiennin-1d* can be used to study the synergistic effects of different membrane-active compounds and to probe the accessibility of ion channel targets within the membrane.
Potential as a Scaffold for Antimicrobial Agent Development
The potent and broad-spectrum antimicrobial activity of Cupiennin-1d* positions it as a promising scaffold for the development of new antimicrobial agents. nih.govresearchgate.net It exhibits activity against both Gram-positive and Gram-negative bacteria at submicromolar concentrations. nih.gov This broad efficacy is a highly desirable trait for new antibiotics, especially in an era of increasing multidrug resistance.
The structure-activity relationship of Cupiennin-1d* has been a key focus of research aimed at harnessing its antimicrobial potential while mitigating its less desirable properties, such as hemolytic activity. nih.gov The modular nature of the peptide, with its distinct hydrophobic and cationic domains, allows for rational design and modification. nih.gov Research on synthetic analogs of Cupiennin-1d* and the related Cupiennin-1a has demonstrated that it is possible to uncouple the antimicrobial and hemolytic activities.
For instance, studies on truncated analogs of Cupiennin-1d* have shown that the N-terminal hydrophobic segment is the major determinant of both its structure and biological activity. nih.gov By modifying this region, it is possible to modulate the peptide's lytic potency. Similarly, alterations to the C-terminus can affect its accumulation at the bacterial cell surface. nih.gov A study on analogs of Cupiennin-1a led to the development of new molecules with significant antimicrobial activity but reduced cytotoxicity towards mammalian cells, highlighting the potential of this peptide family as a template for new drug design. researchgate.net
The development of smaller, active molecules based on the Cupiennin-1d* framework is a viable strategy. google.com By removing non-essential amino acids, it may be possible to create more cost-effective and therapeutically viable peptide-based drugs. The immediate membrane-destroying mode of action of Cupiennin-1d* is also advantageous, as it is less likely to induce resistance compared to antibiotics that target specific metabolic pathways. nih.gov
Table 1: Antimicrobial Activity of Cupiennin-1d and Analogs*
| Peptide/Analog | Target Organism | Minimal Inhibitory Concentration (MIC) | Hemolytic Activity (HC50) | Reference |
|---|---|---|---|---|
| Cupiennin-1d* | Escherichia coli | 0.8 µM | 20 µM | core.ac.uk |
| Cupiennin-1d* | Staphylococcus aureus | 0.4 µM | 20 µM | core.ac.uk |
| Cupiennin-1dC (truncated C-terminus) | Escherichia coli | 1.6 µM | >100 µM | core.ac.uk |
| Cupiennin-1dC (truncated C-terminus) | Staphylococcus aureus | 6.2 µM | >100 µM | core.ac.uk |
| Cupiennin-1dN (truncated N-terminus) | Escherichia coli | >100 µM | >100 µM | core.ac.uk |
Role in Exploring Novel Mechanisms of Cytotoxicity
Beyond its direct membrane-lytic action, Cupiennin-1d* serves as a tool to explore more complex and novel mechanisms of cytotoxicity, particularly through its synergistic interactions with other venom components. mdpi.com The venom of Cupiennius salei is a cocktail of various bioactive molecules, and the interplay between these components can lead to enhanced toxicity. researchgate.net
A significant finding is the synergistic effect between cupiennins and neurotoxic peptides, such as the CSTX family of toxins from the same venom. nih.gov Studies have shown that a non-toxic concentration of Cupiennin-1a dramatically enhances the paralytic efficacy of CSTX-1. nih.gov This synergy is thought to arise from the ability of Cupiennin-1a to disrupt the cell membrane, thereby facilitating the access of the neurotoxin to its ion channel target. mdpi.com This provides a model for investigating how membrane-destabilizing agents can potentiate the activity of other drugs, a concept that could have broader implications in pharmacology.
The study of such synergistic effects allows researchers to explore novel cytotoxic strategies that go beyond a single mode of action. It highlights the potential for combination therapies where a membrane-active peptide like Cupiennin-1d* could be used to lower the required dose of a more specific but less permeable drug, potentially reducing side effects.
Furthermore, the interaction of cupiennins with specific membrane components can reveal more subtle aspects of cytotoxicity. For example, the binding and hemolytic activity of a Cupiennin-1a analogue were found to be promoted by the presence of sialic acid on the cell surface. mdpi.com This suggests a degree of selectivity in its interaction with different cell types based on their surface chemistry. Investigating the specific lipid and carbohydrate interactions of Cupiennin-1d* could uncover novel targeting mechanisms that could be exploited for therapeutic purposes, such as developing agents that are selectively toxic to cancer cells, which often have altered membrane compositions. researchgate.net The ability of Cupiennin-1a to also inhibit neuronal nitric oxide synthase through complexation with calmodulin points to intracellular targets and mechanisms beyond simple membrane lysis. researchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Cupiennin-1a |
| Cupiennin-1d |
| Cupiennin-1d* |
| Cupiennin-1dC |
| Cupiennin-1dN |
| CSTX-1 |
| Calmodulin |
| Sialic acid |
Future Directions in Cupiennin 1d* Research
Unraveling Undiscovered Biological Targets and Pathways
One promising avenue is the investigation of intracellular targets. While the peptide's main function is lytic, it is plausible that upon membrane translocation or at sub-lytic concentrations, it could interact with specific intracellular proteins or pathways. For instance, studies on the related peptide Cupiennin-1a have shown it can inhibit neuronal nitric oxide synthase by complexing with the regulatory protein calmodulin, indicating that intracellular interactions are possible. researchgate.net Future studies should explore whether Cupiennin-1d (B1578347) or its fragments can enter cells and modulate key enzymatic activities, signaling cascades, or metabolic pathways. Identifying such targets could reveal novel mechanisms and open up new therapeutic possibilities beyond simple cytolysis. researchgate.net
Furthermore, the interaction at the membrane level itself requires deeper investigation. Research could focus on whether Cupiennin-1d shows preferential binding to specific lipid microdomains, such as lipid rafts, or if its activity is modulated by the presence of certain membrane proteins. Understanding these nuanced interactions could explain variations in its potency against different cell types and guide the development of analogs with higher target specificity.
High-Throughput Screening and Functional Genomics Approaches
To efficiently explore the vast potential of Cupiennin-1d and its derivatives, future research must embrace high-throughput methodologies. High-throughput screening (HTS) offers a powerful tool for rapidly evaluating large libraries of synthetic Cupiennin-1d analogs. nih.govbenthamdirect.com By systematically altering the amino acid sequence, HTS can identify variants with improved potency against multi-drug-resistant bacteria or specific cancer cell lines, while minimizing hemolytic activity against host cells. nih.gov These screens can be designed to measure various endpoints, from direct cytotoxicity to inhibition of specific cellular processes, providing a rich dataset for structure-activity relationship (SAR) studies. creative-biolabs.com
Complementing HTS, functional genomics approaches like CRISPR-Cas9 or RNAi screens can be employed to uncover the host-cell factors that mediate the peptide's effects. By systematically knocking out or knocking down genes in target cells (e.g., bacteria or human cancer cells) and then exposing them to Cupiennin-1d, researchers can identify genes that either confer resistance or hypersensitivity. This would provide invaluable, unbiased insights into the peptide's mechanism of action and potential cellular resistance pathways. frontiersin.org For example, a screen might reveal that the absence of a particular cell surface protein significantly reduces the peptide's binding and lytic efficiency, identifying it as a key mediator of the peptide's action.
Integration of Multi-Omics Data for Comprehensive Understanding
To achieve a holistic understanding of Cupiennin-1d's impact on a target cell, future research should integrate multiple layers of biological data through a multi-omics approach. nih.gov This "venomics" strategy, which combines proteomics, transcriptomics, and metabolomics, can provide a detailed snapshot of the cellular response to the peptide. cabidigitallibrary.orgthermofisher.com
Transcriptomics: Analyzing the changes in messenger RNA (mRNA) expression in cells treated with Cupiennin-1d can reveal which genes and signaling pathways are activated or suppressed in response to the peptide's attack. nih.gov This could highlight stress response pathways, immune signaling, or metabolic shifts.
Proteomics: Mass spectrometry-based proteomics can identify changes in the abundance of cellular proteins, post-translational modifications, and protein localization following peptide exposure. springernature.com This can uncover downstream effects of the initial membrane interaction and identify proteins involved in the cell's defense or death processes.
Metabolomics: Investigating the metabolic profile of treated cells can show how Cupiennin-1d affects cellular energy production, nutrient utilization, and the synthesis of essential molecules, providing a functional readout of the cell's physiological state.
By integrating these datasets, researchers can construct a comprehensive model of the peptide's mechanism of action, moving from a simple membrane-disruption model to a detailed, systems-level pathway.
| Omics Layer | Potential Key Finding | Biological Implication |
|---|---|---|
| Transcriptomics (RNA-Seq) | Upregulation of genes involved in cell wall repair and efflux pump synthesis. | Identifies the cell's primary transcriptional defense mechanisms against membrane stress. |
| Proteomics (LC-MS/MS) | Increased abundance of chaperone proteins and proteases; decreased levels of ATP synthase subunits. | Indicates protein misfolding stress and a shutdown of cellular energy production. |
| Metabolomics (GC-MS) | Depletion of intracellular ATP pools and leakage of key metabolic intermediates into the medium. | Confirms catastrophic loss of membrane integrity and metabolic collapse. |
Advanced Synthetic Biology for Engineered Analogs with Enhanced Specificity
The ultimate goal of peptide-based therapeutic research is to engineer molecules with high efficacy against a specific target and minimal off-target effects. Advanced synthetic biology provides the toolkit to achieve this with Cupiennin-1d. nih.govmit.edu While initial studies have created truncated analogs to probe its function, future work can employ more sophisticated techniques. nih.gov
Rational design, guided by computational modeling and the SAR data from HTS, can be used to create novel analogs. frontiersin.org This includes substituting key amino acids to enhance antimicrobial activity while reducing toxicity to mammalian cells. researchgate.net Furthermore, synthetic biology allows for the incorporation of non-canonical amino acids, which can increase the peptide's stability against degradation by proteases, a common challenge for peptide-based drugs. nih.gov
Another powerful strategy is the creation of chimeric peptides. nih.gov By fusing the active domain of Cupiennin-1d to a targeting moiety—such as a peptide that specifically binds to a receptor overexpressed on cancer cells—it may be possible to direct its potent cytolytic activity precisely to the desired target. This approach could transform a broadly cytotoxic agent into a highly specific therapeutic. The convergence of computational design and synthetic peptide chemistry will be pivotal in unlocking the full potential of Cupiennin-1d as a scaffold for next-generation therapeutics. mit.eduacs.org
| Attribute | Native Cupiennin-1d | Hypothetical Analog 1 (Anti-MDR) | Hypothetical Analog 2 (Anti-Cancer) |
|---|---|---|---|
| Primary Target | Broad (Bacteria, Fungi, Eukaryotic Cells) | Specific Multi-Drug-Resistant (MDR) Bacteria | Specific Cancer Cell Surface Receptor |
| Key Modification | None (Natural Sequence) | Incorporation of non-canonical amino acids for protease resistance and enhanced charge. | Fusion with a tumor-homing peptide sequence. |
| Hemolytic Activity | Moderate | Reduced | Significantly Reduced |
| Specificity | Low | High (for target bacteria) | Very High (for target tumor cells) |
Q & A
Basic Research Questions
What are the standard in vitro assays for evaluating the antimicrobial efficacy of Cupiennin-1d?*
- Methodological Answer : Use broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria. Pair with time-kill assays to assess bactericidal kinetics. Ensure consistency by adhering to CLSI guidelines for antimicrobial susceptibility testing. Include negative controls (e.g., solvent-only treatments) and validate results across biological replicates . For peptide stability, employ protease degradation assays under physiological conditions (e.g., serum stability tests) .
Which spectroscopic techniques are recommended for structural characterization of Cupiennin-1d?*
- Methodological Answer : Circular dichroism (CD) spectroscopy in membrane-mimetic environments (e.g., SDS micelles) can elucidate secondary structure (α-helical vs. β-sheet). Nuclear magnetic resonance (NMR) in trifluoroethanol/water mixtures resolves 3D conformations. Mass spectrometry (MALDI-TOF or ESI-MS) confirms molecular weight and purity. Cross-reference results with computational models (e.g., molecular dynamics simulations) to validate structural hypotheses .
How can researchers optimize synthetic protocols for Cupiennin-1d to ensure reproducibility?*
- Methodological Answer : Employ solid-phase peptide synthesis (SPPS) with Fmoc chemistry, optimizing coupling efficiency via Kaiser tests. Purify via reversed-phase HPLC using gradients of acetonitrile/water with 0.1% TFA. Characterize purity (>95%) using analytical HPLC and LC-MS. Document all solvent ratios, resin types, and cleavage conditions in supplemental materials to enable replication .
Advanced Research Questions
How should contradictory data on Cupiennin-1d’s cytotoxicity in mammalian vs. microbial cells be resolved?*
- Methodological Answer : Conduct dual assays using identical cell lines (e.g., HEK293 for mammalian, E. coli for microbial) under matched experimental conditions (pH, temperature). Quantify membrane disruption via lactate dehydrogenase (LDH) release and propidium iodide uptake. Use confocal microscopy with fluorescently labeled peptides to visualize localization differences. Apply statistical frameworks (e.g., ANOVA with post-hoc Tukey tests) to distinguish biological variation from methodological artifacts .
What in vivo models are appropriate for studying the pharmacokinetic profile of Cupiennin-1d?*
- Methodological Answer : Utilize murine sepsis models to assess bioavailability and half-life. Administer peptides intravenously and quantify plasma concentrations via LC-MS/MS at timed intervals. Include tissue distribution studies (e.g., liver, kidney) to evaluate accumulation. For translational relevance, compare results across species (e.g., rat vs. primate models) and incorporate allometric scaling for dose extrapolation .
How can computational approaches predict Cupiennin-1d’s interaction with lipid bilayers?*
- Methodological Answer : Perform molecular dynamics (MD) simulations using GROMACS or CHARMM with lipid bilayer models (e.g., POPC/POPG for bacterial membranes). Calculate free energy profiles (umbrella sampling) to determine insertion barriers. Validate predictions with experimental data from surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Ensure force field parameters are peptide-specific to avoid biased outcomes .
What strategies mitigate off-target effects of Cupiennin-1d in complex biological systems?*
- Methodological Answer : Apply phage display or yeast two-hybrid screens to identify unintended binding partners. Use transcriptomics (RNA-seq) to map gene expression changes in exposed cells. Design truncated or D-amino acid analogs to reduce immunogenicity. Cross-validate findings with in silico toxicity predictors (e.g., ToxCast) and ex vivo organoid models .
Methodological Frameworks for Data Analysis
Q. How should researchers design experiments to resolve conflicting mechanistic hypotheses (e.g., pore formation vs. carpet model)?
- Methodological Answer : Combine fluorescence anisotropy (for membrane fluidity changes) with atomic force microscopy (AFM) to visualize pore formation. Compare data to theoretical models using Bayesian inference to quantify hypothesis likelihood. Publish raw datasets and analysis code in repositories like Zenodo to enable independent verification .
What statistical methods are robust for analyzing dose-response relationships in Cupiennin-1d studies?*
- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to fit dose-response curves. Apply bootstrap resampling to estimate confidence intervals for EC50 values. For skewed data, employ non-parametric tests (e.g., Kruskal-Wallis) and report effect sizes (Cohen’s d). Pre-register analysis plans to minimize post hoc bias .
Ethical and Reproducibility Considerations
How can researchers ensure ethical rigor in animal studies involving Cupiennin-1d?*
- Methodological Answer : Follow ARRIVE 2.0 guidelines for experimental design and reporting. Obtain approval from institutional animal care committees (IACUC) and include detailed protocols for anesthesia, euthanasia, and sample size justification. Use blinding during data collection and analysis to reduce observer bias .
What practices enhance the reproducibility of Cupiennin-1d research across laboratories?*
- Methodological Answer : Share synthetic protocols, characterized peptide batches, and primary cell lines via public repositories (e.g., Addgene). Use standardized buffer formulations (e.g., PBS pH 7.4) and disclose all instrument calibration details. Participate in interlaboratory comparisons to identify protocol-dependent variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
